2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features multiple chlorine atoms and a benzoxazole moiety
Preparation Methods
The synthesis of 2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step reactions. One common method involves the reaction of 2-chloro-5-chlorobenzoxazole with 2-chloro-5-chlorobenzoyl chloride under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety allows the compound to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound also contains chlorine atoms and a heterocyclic moiety but differs in its biological activity and applications.
2-chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide: Another similar compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H11Cl3N2O2 |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-6-8-18-17(10-12)25-20(27-18)11-5-7-15(23)16(9-11)24-19(26)13-3-1-2-4-14(13)22/h1-10H,(H,24,26) |
InChI Key |
ISJGCZWIHRHMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.